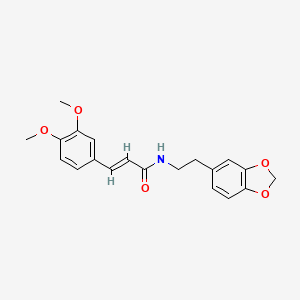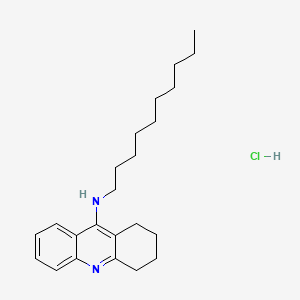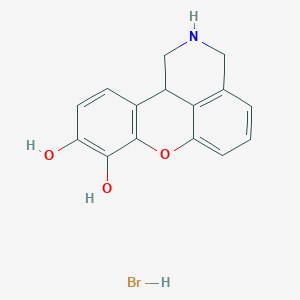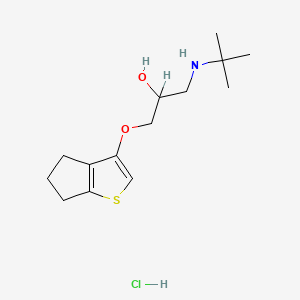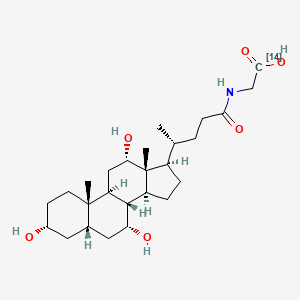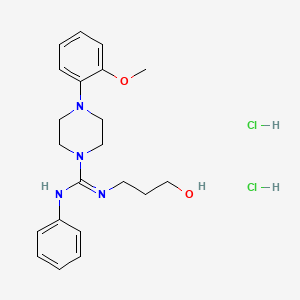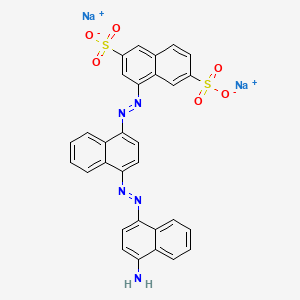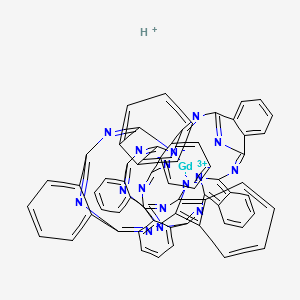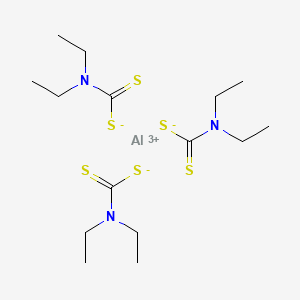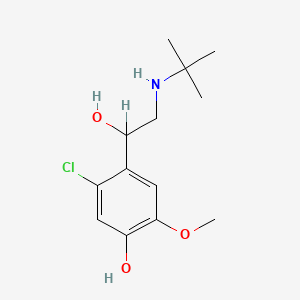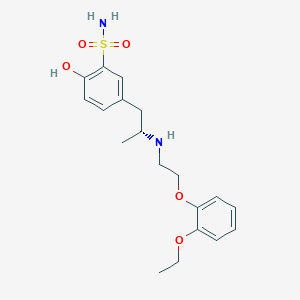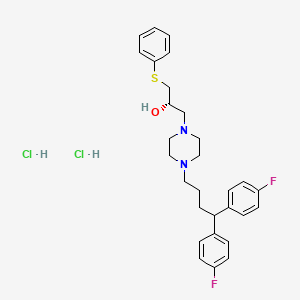
Tetrasodium 3-((2-methyl-4-(7-sulphonato-2H-naphtho(1,2-d)triazol-2-yl)phenyl)azo)-7-(6-sulphonato-2H-naphtho(1,2-d)triazol-2-yl)naphthalene-1,5-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrasodium 3-((2-methyl-4-(7-sulphonato-2H-naphtho(1,2-d)triazol-2-yl)phenyl)azo)-7-(6-sulphonato-2H-naphtho(1,2-d)triazol-2-yl)naphthalene-1,5-disulphonate is a complex organic compound It is characterized by its multiple sulfonate groups and azo linkages, which are often associated with dyes and pigments
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium 3-((2-methyl-4-(7-sulphonato-2H-naphtho(1,2-d)triazol-2-yl)phenyl)azo)-7-(6-sulphonato-2H-naphtho(1,2-d)triazol-2-yl)naphthalene-1,5-disulphonate typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine.
Coupling Reaction: The diazonium salt formed is then coupled with another aromatic compound containing sulfonate groups.
Sulfonation: Additional sulfonation steps may be required to introduce the sulfonate groups at specific positions on the aromatic rings.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkages.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Quinones and other oxidized aromatic compounds.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry
Dye Chemistry: Used as a dye or pigment in various applications due to its vibrant color and stability.
Analytical Chemistry: Employed as a reagent in colorimetric assays.
Biology
Staining: Utilized in biological staining techniques to highlight structures in microscopy.
Medicine
Diagnostic Tools: Potential use in diagnostic assays due to its colorimetric properties.
Industry
Textile Industry: Applied in the dyeing of fabrics.
Printing: Used in inks and printing processes.
作用機序
The compound exerts its effects primarily through its azo linkages and sulfonate groups. The azo groups are responsible for the compound’s color, while the sulfonate groups enhance its solubility in water. The molecular targets and pathways involved depend on the specific application, such as binding to fabric fibers in textile dyeing or interacting with biological tissues in staining.
類似化合物との比較
Similar Compounds
- Tetrasodium 4,4’-bis(2-sulfonatostyryl)biphenyl
- Tetrasodium 2,2’-((1,1’-biphenyl)-4,4’-diylbis(azo))bis(5-amino-4-hydroxy-3,6-disulfonaphthalene-1-sulfonate)
Uniqueness
Tetrasodium 3-((2-methyl-4-(7-sulphonato-2H-naphtho(1,2-d)triazol-2-yl)phenyl)azo)-7-(6-sulphonato-2H-naphtho(1,2-d)triazol-2-yl)naphthalene-1,5-disulphonate is unique due to its specific arrangement of sulfonate groups and azo linkages, which confer distinct properties such as solubility, stability, and color.
特性
CAS番号 |
83784-01-4 |
|---|---|
分子式 |
C37H20N8Na4O12S4 |
分子量 |
988.8 g/mol |
IUPAC名 |
tetrasodium;3-[[2-methyl-4-(7-sulfonatobenzo[e]benzotriazol-2-yl)phenyl]diazenyl]-7-(6-sulfonatobenzo[e]benzotriazol-2-yl)naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C37H24N8O12S4.4Na/c1-19-13-22(44-40-31-10-5-20-14-24(58(46,47)48)7-8-25(20)36(31)42-44)6-11-30(19)39-38-21-15-28-29(34(16-21)60(52,53)54)17-23(18-35(28)61(55,56)57)45-41-32-12-9-26-27(37(32)43-45)3-2-4-33(26)59(49,50)51;;;;/h2-18H,1H3,(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57);;;;/q;4*+1/p-4 |
InChIキー |
IJULFKLABVJLFK-UHFFFAOYSA-J |
正規SMILES |
CC1=C(C=CC(=C1)N2N=C3C=CC4=C(C3=N2)C=CC(=C4)S(=O)(=O)[O-])N=NC5=CC6=C(C=C(C=C6S(=O)(=O)[O-])N7N=C8C=CC9=C(C8=N7)C=CC=C9S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


